Ethyl 3-benzyl-2-cyano-3-methylpentanoate Ethyl 3-benzyl-2-cyano-3-methylpentanoate
Brand Name: Vulcanchem
CAS No.: 70289-04-2
VCID: VC18440666
InChI: InChI=1S/C16H21NO2/c1-4-16(3,11-13-9-7-6-8-10-13)14(12-17)15(18)19-5-2/h6-10,14H,4-5,11H2,1-3H3
SMILES:
Molecular Formula: C16H21NO2
Molecular Weight: 259.34 g/mol

Ethyl 3-benzyl-2-cyano-3-methylpentanoate

CAS No.: 70289-04-2

Cat. No.: VC18440666

Molecular Formula: C16H21NO2

Molecular Weight: 259.34 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-benzyl-2-cyano-3-methylpentanoate - 70289-04-2

Specification

CAS No. 70289-04-2
Molecular Formula C16H21NO2
Molecular Weight 259.34 g/mol
IUPAC Name ethyl 3-benzyl-2-cyano-3-methylpentanoate
Standard InChI InChI=1S/C16H21NO2/c1-4-16(3,11-13-9-7-6-8-10-13)14(12-17)15(18)19-5-2/h6-10,14H,4-5,11H2,1-3H3
Standard InChI Key NRQJBGPWJLKSHK-UHFFFAOYSA-N
Canonical SMILES CCC(C)(CC1=CC=CC=C1)C(C#N)C(=O)OCC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl 3-benzyl-2-cyano-3-methylpentanoate features a pentanoate backbone substituted with a benzyl group at the 3-position, a cyano group at the 2-position, and a methyl group at the 3-position. The ester moiety (-COOCH2CH3\text{-COOCH}_2\text{CH}_3) and nitrile group (-C≡N\text{-C≡N}) confer distinct electronic and steric properties, influencing its reactivity. The benzyl group introduces aromaticity, enhancing stability and enabling participation in π-π interactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC16H21NO2\text{C}_{16}\text{H}_{21}\text{NO}_2
Molecular Weight259.34 g/mol
Boiling Point394.8°C at 760 mmHg
Density1.03 g/cm³
LogP3.35
Refractive Index1.503

Spectroscopic Identification

The compound’s structure is validated through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The 1H^1\text{H} NMR spectrum exhibits signals for the ethyl ester protons at δ 4.54–4.53 (q, J=7.2J = 7.2 Hz) and δ 1.47–1.44 (t, J=7.2J = 7.2 Hz), while the benzyl protons appear as a multiplet at δ 7.37–7.22. The IR spectrum shows characteristic peaks at 1806 cm1^{-1} (C≡N stretch) and 1732 cm1^{-1} (ester C=O stretch) .

Synthesis and Manufacturing Processes

Grignard Reagent-Mediated Synthesis

The synthesis involves a multi-step sequence starting with the formation of a Grignard reagent. Magnesium reacts with 3-benzyl-3-methylpent-2-enenitrile in dry ether under reflux, followed by quenching with ethyl chloroformate to yield the ester. Critical steps include:

  • Grignard Formation:

    R-X+MgR-Mg-X(R = 3-benzyl-3-methylpent-2-enenitrile)\text{R-X} + \text{Mg} \rightarrow \text{R-Mg-X} \quad (\text{R = 3-benzyl-3-methylpent-2-enenitrile})

    Moisture-free conditions are essential to prevent reagent decomposition.

  • Esterification:

    R-Mg-X+ClCOOEtEthyl 3-benzyl-2-cyano-3-methylpentanoate+MgXCl\text{R-Mg-X} + \text{ClCOOEt} \rightarrow \text{Ethyl 3-benzyl-2-cyano-3-methylpentanoate} + \text{MgXCl}

    The reaction proceeds at 60–70°C, with a yield of 85–90% after recrystallization.

Table 2: Optimal Reaction Conditions

ParameterValue
Temperature60–70°C
SolventDry ether
Reaction Time4–6 hours
Yield85–90%

Purification and Scalability

Purification via hexane recrystallization ensures a purity >98%. Industrial-scale production employs continuous flow reactors to enhance efficiency, reducing reaction times by 30% compared to batch processes.

Chemical Reactivity and Functional Transformations

Nucleophilic Additions

The cyano group undergoes nucleophilic additions with amines or alcohols. For example, reaction with ethanolamine produces β-amino nitriles, intermediates in heterocyclic synthesis:

R-C≡N+H2NCH2CH2OHR-NHCH2CH2OH(R = ethyl 3-benzyl-3-methylpentanoate)\text{R-C≡N} + \text{H}_2\text{NCH}_2\text{CH}_2\text{OH} \rightarrow \text{R-NHCH}_2\text{CH}_2\text{OH} \quad (\text{R = ethyl 3-benzyl-3-methylpentanoate})

Ester Hydrolysis and Transesterification

The ethyl ester hydrolyzes under acidic or basic conditions to carboxylic acids, while transesterification with methanol yields methyl esters:

R-COOEt+NaOHR-COONa+EtOH\text{R-COOEt} + \text{NaOH} \rightarrow \text{R-COONa} + \text{EtOH} R-COOEt+MeOHR-COOMe+EtOH\text{R-COOEt} + \text{MeOH} \rightarrow \text{R-COOMe} + \text{EtOH}

Applications in Pharmaceutical and Material Science

Intermediate in Anticancer Drug Synthesis

Derivatives of ethyl 3-benzyl-2-cyano-3-methylpentanoate inhibit tubulin polymerization, a mechanism exploited in anticancer agents like taxanes. Structure-activity relationship (SAR) studies highlight the cyano group’s role in binding to β-tubulin.

Antimicrobial Agents

The benzyl group enhances lipophilicity, facilitating bacterial membrane penetration. Nitrile-to-amide conversions yield compounds with MIC values of 2–4 µg/mL against Staphylococcus aureus.

Table 3: Biological Activity of Derivatives

DerivativeActivity (IC50/MIC)Target Organism
Cyano-amide hybridIC50 = 0.8 µMBreast cancer cells
Benzyl-thioetherMIC = 2 µg/mLS. aureus

Future Research and Technological Innovations

Sustainable Synthesis Routes

Exploring biocatalytic methods using lipases or nitrilases could reduce reliance on toxic solvents. Immobilized enzymes in microreactors may achieve turnover numbers (TON) >10,000.

Drug Delivery Systems

Encapsulation in lipid nanoparticles (LNPs) improves bioavailability. Preliminary studies show a 3-fold increase in plasma concentration compared to free drug formulations.

Computational Modeling

Molecular dynamics simulations predict binding affinities for novel derivatives. Machine learning models trained on SAR data accelerate lead optimization.

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